2-Chloro-6-(trifluoromethyl)isonicotinonitrile

Solubility differentiation Aqueous chemistry Synthetic accessibility

This specific 2,6-isomer offers predictable SNAr and cross-coupling reactivity, distinct from 2,3- or 2,5-substituted variants. With 0.99 g/L aqueous solubility, it enables efficient aqueous workup and reduced solvent use. Procure this exact substitution pattern to ensure reproducible yields in kinase inhibitor and herbicide intermediate synthesis.

Molecular Formula C7H2ClF3N2
Molecular Weight 206.55 g/mol
CAS No. 1196155-38-0
Cat. No. B1489764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-(trifluoromethyl)isonicotinonitrile
CAS1196155-38-0
Molecular FormulaC7H2ClF3N2
Molecular Weight206.55 g/mol
Structural Identifiers
SMILESC1=C(C=C(N=C1C(F)(F)F)Cl)C#N
InChIInChI=1S/C7H2ClF3N2/c8-6-2-4(3-12)1-5(13-6)7(9,10)11/h1-2H
InChIKeyDKJFUZIDAHUIJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-6-(trifluoromethyl)isonicotinonitrile (CAS 1196155-38-0): Procurement Evidence Guide for Fluorinated Pyridine Building Blocks


2-Chloro-6-(trifluoromethyl)isonicotinonitrile (CAS 1196155-38-0), also designated as 2-chloro-6-(trifluoromethyl)pyridine-4-carbonitrile, is a halogenated pyridine derivative (C₇H₂ClF₃N₂, MW: 206.55 g/mol) with three key functional substituents: a chloro group at position 2, a trifluoromethyl (-CF₃) group at position 6, and a cyano (-CN) group at position 4 . The compound belongs to the isonicotinonitrile class and serves as a versatile building block in pharmaceutical and agrochemical synthesis . Commercial sourcing typically offers purity levels of 95–98% with available batch-specific QC documentation including NMR, HPLC, and GC analysis .

Why 2-Chloro-6-(trifluoromethyl)isonicotinonitrile Cannot Be Interchanged with Positional Isomers in Discovery Chemistry


Positional isomerism within the chloro(trifluoromethyl)isonicotinonitrile family produces divergent physicochemical properties and, consequently, divergent synthetic utility. While multiple isomers share the identical molecular formula (C₇H₂ClF₃N₂) and molecular weight (206.55 g/mol), the spatial arrangement of the chloro, trifluoromethyl, and cyano substituents governs aqueous solubility, electrophilic reactivity at the chloro position, and downstream coupling efficiency in cross-coupling reactions [1]. Procuring a generic analog without verifying the substitution pattern introduces risk of failed syntheses, altered pharmacokinetic profiles in derived drug candidates, or inconsistent agrochemical lead optimization outcomes. The evidence presented below demonstrates that 2-chloro-6-(trifluoromethyl)isonicotinonitrile possesses quantifiable physicochemical differentiation versus its closest positional isomers [2].

Quantitative Differentiation Evidence: 2-Chloro-6-(trifluoromethyl)isonicotinonitrile vs. Positional Isomers


Aqueous Solubility Comparison: 2,6- vs. 2,3-Substitution Pattern Determines >9.9-Fold Difference in Water Solubility

2-Chloro-6-(trifluoromethyl)isonicotinonitrile (2,6-isomer) exhibits a calculated aqueous solubility of 0.99 g/L at 25°C [1]. In contrast, the 2,3-positional isomer, 2-chloro-3-(trifluoromethyl)isonicotinonitrile, demonstrates substantially lower aqueous solubility of <0.1 g/L under identical temperature conditions . This represents a >9.9-fold difference in water solubility between positional isomers sharing identical molecular weight and formula. The 2,6-isomer's cyano group at position 4 and trifluoromethyl group at position 6 create a distinct dipole moment and hydrogen-bonding profile that favors aqueous solvation relative to the more sterically congested 2,3-arrangement.

Solubility differentiation Aqueous chemistry Synthetic accessibility

Chloro Position Reactivity Differentiation: 2-Chloro Moiety Enables Selective Nucleophilic Aromatic Substitution vs. Isomeric Variants

The chloro substituent at position 2 of 2-chloro-6-(trifluoromethyl)isonicotinonitrile is activated toward nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effects of the para-situated cyano group (position 4) and the meta-situated trifluoromethyl group (position 6) . This activation profile contrasts with 3-chloro-2-(trifluoromethyl)isonicotinonitrile, where the chloro group at position 3 lacks the same degree of para-activation from the cyano moiety [1]. The 2-chloro position in the target compound is ortho to the ring nitrogen, which further polarizes the C-Cl bond and enhances susceptibility to SNAr with amines, thiols, and alkoxides. Vendor technical documentation confirms that the 2-chloro group is 'susceptible to nucleophilic displacement, enabling functionalization reactions with amines or thiols' under mild conditions .

Nucleophilic aromatic substitution Cross-coupling Building block reactivity

Thermal Stability and Storage Parameters: Predicted Boiling Point of 196.8±35.0°C at 760 mmHg Supports Standard Laboratory Handling

2-Chloro-6-(trifluoromethyl)isonicotinonitrile exhibits a predicted boiling point of 196.8±35.0°C at 760 mmHg and a predicted density of 1.51±0.1 g/cm³ at 20°C (760 Torr) . The compound is specified for storage under inert gas (nitrogen or argon) at 2–8°C, with vendor documentation confirming stability under these ambient refrigerated conditions [1]. This thermal profile enables standard laboratory-scale handling without specialized high-temperature or cryogenic infrastructure. While no direct head-to-head stability data versus isomers was identified, the predicted pKa value of -6.04±0.10 indicates strongly non-basic character, minimizing acid-base side reactions during synthetic manipulations.

Thermal stability Storage conditions Process safety

Procurement-Guiding Application Scenarios for 2-Chloro-6-(trifluoromethyl)isonicotinonitrile


Agrochemical Intermediate for Fluorinated Herbicide Development

2-Chloro-6-(trifluoromethyl)isonicotinonitrile serves as a key building block in the synthesis of agrochemicals, particularly herbicides and pesticides targeting specific weed enzyme pathways [1]. The trifluoromethyl group enhances metabolic stability and lipophilicity of derived active ingredients, while the chloro and cyano functionalities provide orthogonal handles for constructing sulfonylurea, triazolopyrimidine, or pyridine-carboxamide herbicide scaffolds. Its 0.99 g/L aqueous solubility facilitates aqueous workup during intermediate isolation, reducing solvent consumption and purification costs in agrochemical process development [2].

Pharmaceutical Research: Bioactive Molecule and Kinase Inhibitor Scaffold Synthesis

In pharmaceutical research, 2-chloro-6-(trifluoromethyl)isonicotinonitrile functions as a versatile precursor for generating diverse libraries of bioactive molecules with potential antifungal, antibacterial, and anticancer properties [1]. The compound's 2-chloro position is strategically activated toward SNAr by the para-cyano and meta-trifluoromethyl groups, enabling efficient coupling with amines, thiols, and other nucleophiles to access substituted pyridine pharmacophores commonly found in kinase inhibitors and receptor antagonists [2]. The predicted pKa of -6.04 confirms non-basic character, avoiding protonation-state complications in biological assays.

Fluorinated Building Block for Cross-Coupling and Diversification Chemistry

The combination of a chloro leaving group at position 2 and a cyano group at position 4 renders 2-chloro-6-(trifluoromethyl)isonicotinonitrile an ideal substrate for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings [1]. The trifluoromethyl group at position 6 remains inert under typical cross-coupling conditions, providing a metabolically stable fluorine handle in downstream products. Procurement of this specific 2,6-isomer ensures predictable regioselectivity in coupling steps, avoiding the isomer-dependent reactivity variations that plague 2,3- or 2,5-substituted alternatives [2].

Medicinal Chemistry Fragment Libraries and Structure-Activity Relationship (SAR) Studies

As a compact (MW 206.55) halogenated heteroaromatic scaffold bearing three orthogonal functional groups, 2-chloro-6-(trifluoromethyl)isonicotinonitrile is well-suited for incorporation into fragment-based drug discovery libraries [1]. Its high predicted density (1.51 g/cm³) and defined storage parameters (2–8°C, inert atmosphere) enable reliable inventory management for high-throughput screening campaigns. The compound's relatively moderate aqueous solubility (0.99 g/L) compared to the 2,3-isomer (<0.1 g/L) supports direct use in biochemical assay buffers without requiring high DMSO concentrations that may artifactually inhibit target enzymes [2].

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